2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-8-23-11-12)10-13-3-2-7-22-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQYRPMHDCFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 333.4 g/mol. The structure includes a benzamide core substituted with difluoro and heterocyclic groups (furan and thiophene), which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays : MTS cytotoxicity assay and BrdU proliferation assay were employed to evaluate the antitumor efficacy.
Case Study :
In a study involving synthesized furan derivatives, compounds demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. For example, one derivative showed an IC50 of 6.26 μM against HCC827 cells in 2D cultures but higher values in 3D cultures, suggesting that the compound's effectiveness may vary with the model used .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Similar furan-based compounds have exhibited activity against various bacterial strains.
Research Findings :
- Compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
The biological activity of this compound is hypothesized to involve interactions with DNA or RNA structures, potentially leading to inhibition of cell proliferation:
- DNA Binding : Some derivatives are known to bind within the minor groove of DNA, affecting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
Comparative Analysis
A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 6.26 | Antitumor |
| Compound B | 12.34 | Antimicrobial |
| Compound C | 5.67 | Antiviral |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Heterocyclic Diversity : The target compound uniquely combines furan and thiophene groups, contrasting with GSK-5503A/7975A (phenyl-based substituents) and diflubenzuron (chlorinated aromatic groups). This may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
- Fluorination: The 2,6-difluoro pattern is shared with GSK-7975A and diflubenzuron, suggesting improved metabolic stability and target affinity compared to non-fluorinated analogs .
Pharmacological and Agrochemical Relevance
- CRAC Channel Blockers: GSK-5503A and GSK-7975A exhibit nanomolar potency in inhibiting calcium release-activated calcium (CRAC) channels, a property linked to their benzamide core and aromatic substituents . The target compound’s furan/thiophene groups may modulate ion channel interactions differently due to altered electron density.
- Agrochemicals : Diflubenzuron (a 2,6-difluorobenzamide derivative) acts as an insect growth regulator by inhibiting chitin synthesis. The thiophene moiety in the target compound could enhance pesticidal activity, as seen in furilazole (), which protects crops via herbicide safening .
Q & A
Q. Which databases provide reliable structural and bioactivity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
